![molecular formula C19H24ClN5O2S B4622343 4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)
4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step chemical processes that include cyclization, chlorination, substitution, and amidation reactions. For instance, a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety was synthesized through a five-step process from methyl 2-aminothiophene-3-carboxylate, including steps like cyclization and substitution with piperazine, highlighting a similar complexity in synthesis strategies (Chen et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives typically involves sophisticated techniques such as NMR, MS spectrometry, and X-ray crystallography. These methods confirm the structure of synthesized compounds and elucidate details such as molecular conformation, bonding, and functional groups. For example, the structure of a novel thieno[2,3-d]pyrimidine compound was confirmed by 1H NMR and MS spectrum analysis (Chen et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives engage in a variety of chemical reactions, including nucleophilic substitution reactions with various sulfonyl chlorides. These reactions are pivotal for introducing different substituents into the pyrimidine ring, thereby altering its chemical properties for specific applications. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives explored such reactions and their antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often influenced by the molecular structure and substituents present in the compound. Studies involving crystallography can provide insights into the physical characteristics of these molecules, such as in the case of pyrimethaminium benzenesulfonate monohydrate and related compounds (Balasubramani et al., 2007).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and interactions with biological molecules, are essential for their application in fields like pharmaceuticals. Studies on the antimicrobial activity of pyrimidine and related compounds provide valuable information on their potential as therapeutic agents. For example, novel synthesis methods and antifungal activity tests for pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties have been reported (El-Gaby et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
A series of novel 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. Among these derivatives, compounds exhibited significant activity, particularly against Colo-205 and MDA-MB 231 cell lines, indicating potential as anticancer agents. The synthesis involved a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, showcasing the chemical versatility and potential therapeutic applications of this pyrimidine scaffold in oncology research (Mallesha et al., 2012).
Novel Pyrimidine Derivatives with Antimicrobial Activity
Novel pyrimidine derivatives, including pyrazolopyrimidine and pyrazolotriazine compounds containing sulfonyl moieties, were synthesized and demonstrated antimicrobial activity. These compounds were derived from 4-(piperidin-1-sulfonyl)phenyl hydrazone, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents. The study highlights the importance of the sulfonyl group in enhancing the antimicrobial properties of these compounds (Ammar et al., 2004).
Pyrimidine and Triazine Derivatives as Vasodilators
Di- and triaminopyrimidine 3-oxides were reacted with sources of sulfur trioxide to yield corresponding heterocyclic O-sulfates, which demonstrated hypotensive effects through direct vasodilation. This novel chemical transformation highlights the potential of pyrimidine and triazine derivatives in the development of new vasodilatory agents, offering a new therapeutic approach for hypertension management (McCall et al., 1983).
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-15-21-18(23-8-2-3-9-23)14-19(22-15)24-10-12-25(13-11-24)28(26,27)17-6-4-16(20)5-7-17/h4-7,14H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYMASKQPFBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



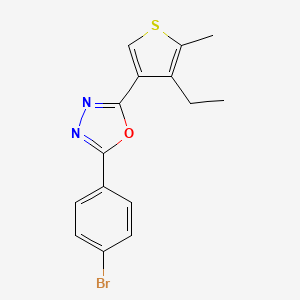
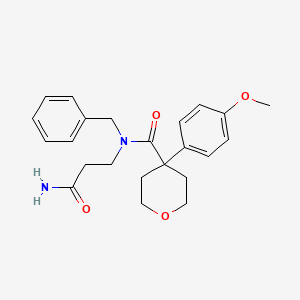
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)
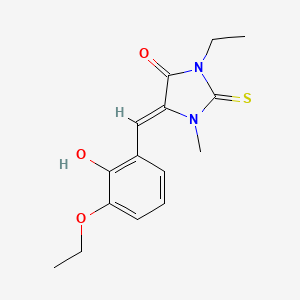
![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)
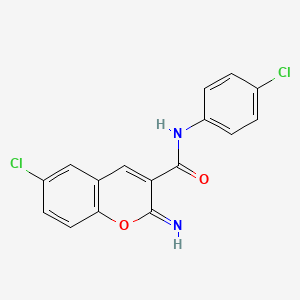
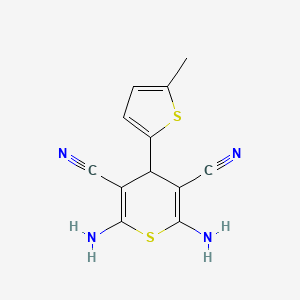
![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)